molecular formula C18H23N3O2 B5281290 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B5281290
M. Wt: 313.4 g/mol
InChI Key: KDBZKIKCBRQTBS-UHFFFAOYSA-N
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Description

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound with a molecular formula of C17H21N3O2 This compound features a piperazine ring substituted with a furan-2-ylmethyl group and an acetamide group attached to a 2-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with furan-2-carbaldehyde under basic conditions to form 4-(furan-2-ylmethyl)piperazine.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. The furan and acetamide groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
  • 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide

Uniqueness

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for medicinal research.

Properties

IUPAC Name

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-15-5-2-3-7-17(15)19-18(22)14-21-10-8-20(9-11-21)13-16-6-4-12-23-16/h2-7,12H,8-11,13-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBZKIKCBRQTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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